molecular formula C18H19N3O4S B2889336 4-[2-(3-nitrophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]butanoic Acid CAS No. 538338-51-1

4-[2-(3-nitrophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]butanoic Acid

Cat. No. B2889336
CAS RN: 538338-51-1
M. Wt: 373.43
InChI Key: CXGMVOSNHPPNFK-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a nitrophenyl group, a sulfanylidene group, a tetrahydroquinazolin group, and a butanoic acid group . These groups could potentially confer a variety of chemical properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The nitrophenyl group would contribute aromaticity, the sulfanylidene group could add a degree of polarity, the tetrahydroquinazolin group would introduce a cyclic structure, and the butanoic acid group would provide carboxylic acid functionality .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a carboxylic acid group could make it somewhat polar and capable of forming hydrogen bonds .

Scientific Research Applications

Synthesis and Catalysis

The creation of quinazoline derivatives has been a subject of interest due to their potential applications in pharmaceuticals and materials science. For example, the study of vicarious nucleophilic amination of nitroquinolines has demonstrated the versatility of nitroarene compounds in organic synthesis, where nitro groups serve as key functional groups for further chemical transformations (Szpakiewicz & Grzegożek, 2008). Similarly, ruthenium-catalyzed reduction of nitroarenes using formic acid (Watanabe et al., 1984) highlights the role of catalysis in the efficient production of amines from nitro compounds, which could be relevant for the synthesis of complex molecules like the one .

Potential Biological Activities

The structural motif of quinazoline is prominent in a variety of bioactive molecules. Although specific studies on "4-[2-(3-nitrophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]butanoic Acid" and its direct applications are not available, research on related compounds provides a window into potential biological activities. For instance, the synthesis of 3-heteroarylthioquinoline derivatives and their in vitro antituberculosis and cytotoxicity studies (Chitra et al., 2011) reveal the medicinal chemistry applications of quinazoline derivatives, suggesting that similar compounds could be evaluated for their biological activities.

Future Directions

The future directions for research on this compound would depend on its intended use or biological activity. It could potentially be investigated for medicinal applications, or used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

4-[2-(3-nitrophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c22-16(23)9-4-10-20-15-8-2-1-7-14(15)18(26)19-17(20)12-5-3-6-13(11-12)21(24)25/h3,5-6,11H,1-2,4,7-10H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGMVOSNHPPNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2CCCC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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